(S)-1-(5-Bromofuran-2-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Bromofuran-2-YL)ethan-1-amine is a chiral amine compound featuring a brominated furan ring. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromofuran-2-YL)ethan-1-amine typically involves the bromination of a furan derivative followed by the introduction of the amine group. One possible route is:
Bromination: Starting with furan, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated furan can then undergo a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the ethan-1-amine group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of safer reagents, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromofuran-2-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The brominated furan ring can be reduced to form a more saturated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or other amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiols in the presence of a base.
Major Products
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Hydroxylated, thiolated, or aminated derivatives.
Scientific Research Applications
Chemistry: As a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: As a ligand in the study of enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.
Industry: As an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromofuran-2-YL)ethan-1-amine would depend on its specific application. In biological systems, it might interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways. The brominated furan ring could also participate in various interactions, such as hydrogen bonding or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Bromofuran-2-YL)ethan-1-amine: The enantiomer of the compound, which might have different biological activity.
1-(5-Bromofuran-2-YL)ethan-1-amine: The racemic mixture containing both (S) and ® enantiomers.
1-(5-Chlorofuran-2-YL)ethan-1-amine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(S)-1-(5-Bromofuran-2-YL)ethan-1-amine is unique due to its specific stereochemistry and the presence of a brominated furan ring, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H8BrNO |
---|---|
Molecular Weight |
190.04 g/mol |
IUPAC Name |
(1S)-1-(5-bromofuran-2-yl)ethanamine |
InChI |
InChI=1S/C6H8BrNO/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m0/s1 |
InChI Key |
OCIQPHWLYHBYNK-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(O1)Br)N |
Canonical SMILES |
CC(C1=CC=C(O1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.